molecular formula C10H15NO2 B13153370 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13153370
M. Wt: 181.23 g/mol
InChI Key: RJNNIXUYGKQCGH-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a 1,6-dioxaspiro[2.5]octane core with ethyl and methyl substituents at the 5-position and a carbonitrile group at the 2-position. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol . The spiro[2.5]octane system consists of two fused rings (a 5-membered and a 3-membered ring), creating a rigid, three-dimensional structure that enhances stereochemical complexity.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO2/c1-3-9(2)7-10(4-5-12-9)8(6-11)13-10/h8H,3-5,7H2,1-2H3

InChI Key

RJNNIXUYGKQCGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCO1)C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Cyclopropanation

A common approach to spirocyclic ethers involves the Corey-Chaykovsky reaction, which forms cyclopropane rings via methylenation of ketones. For example:

  • Intermediate synthesis : Ethyl 4-oxocyclohexanecarboxylate reacts with trimethylsulfoxonium iodide in the presence of potassium tert-butoxide (DMSO, 20°C) to yield ethyl 1-oxaspiro[2.5]octane-6-carboxylate (65% yield, trans:cis = 65:35).
  • Functionalization : Subsequent cyanation at the 2-position could introduce the nitrile group. For instance, nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN) under basic conditions may replace ester or other leaving groups.

Key Data :

Step Reagents/Conditions Yield Selectivity Source
Cyclopropanation Trimethylsulfoxonium iodide, KOtBu 65% trans:cis 65:35
Cyanation KCN, DMF, 80°C Extrapolated

Bromocation-Induced Cascade Cyclization

Spiro-oxetanes can form via bromocation-mediated cyclization of diols. For example:

  • Example : Diol substrates treated with pyridinium tribromide (PyHBr₃) in biphasic CH₂Cl₂/H₂O undergo tandem 5-endo-dig and 4-exo-trig cyclizations to form 1,5-dioxaspiro[3.4]octanes.
  • Adaptation : A similar approach using a diol precursor with ethyl and methyl substituents could yield the 1,6-dioxaspiro[2.5]octane scaffold. Subsequent nitrile introduction via oxidation or substitution (e.g., using CuCN) might complete the synthesis.

Key Data :

Step Reagents/Conditions Yield Notes Source
Bromocyclization PyHBr₃, K₂CO₃, CH₂Cl₂/H₂O 27% Single diastereomer

Epoxide Ring-Opening and Cyanation

Epoxides serve as versatile intermediates for spirocyclic systems. For instance:

  • Epoxidation : Methylenation of tetramethylcyclohexanone followed by epoxidation with peracids (e.g., mCPBA) yields spiro-oxiranes.
  • Modification : Ring-opening of the epoxide with a cyanide nucleophile (e.g., NaCN) could introduce the nitrile group. Ethyl and methyl substituents may be installed via alkylation prior to cyclization.

Key Data :

Step Reagents/Conditions Yield Selectivity Source
Epoxidation mCPBA, CH₂Cl₂, 0°C 82%
Cyanation NaCN, DMSO, 60°C Extrapolated

Grignard Addition and Cyclization

Spirocyclic nitriles may also form via Grignard reactions:

  • Example : Ethyl 1-oxaspiro[2.5]octane-6-carboxylate reacts with methylmagnesium bromide to install additional alkyl groups.
  • Pathway : A similar strategy could introduce ethyl and methyl groups at the 5-position, followed by ester-to-nitrile conversion via hydrolysis and dehydration.

Key Data :

Step Reagents/Conditions Yield Notes Source
Grignard Addition MeMgBr, THF, 0°C 78%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Corey-Chaykovsky High diastereoselectivity Requires harsh bases Moderate
Bromocyclization Single-step spiro formation Low yields Low
Epoxide Cyanation Functional group versatility Multi-step synthesis High
Grignard Addition Precise substituent control Sensitivity to moisture Moderate

Chemical Reactions Analysis

5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Spiro[2.5]octane Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile 5-ethyl, 5-methyl C₁₀H₁₅NO₂ 181.23 Carbonitrile at C2; enzymatic substrate potential
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile 5-isopropyl C₁₀H₁₅NO₂ 181.23 Bulkier isopropyl group; similar rigidity but altered steric effects
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Ethyl ester at C2 C₁₂H₂₀O₄ 228.29 Ester functional group; reduced electrophilicity compared to nitrile

The carboxylate derivative replaces the nitrile with an ester, reducing polarity and altering hydrolysis pathways .

Spiro System Variations

  • 7,7-Dimethyl-1,6-dioxaspiro[2.5]octan-5-yl Derivatives: A related compound, (2S,Z)-5-((1S,4R)-4-((((7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl)methoxy)carbonyloxy)methyl)cyclohexylamino)-5-oxopent-3-en-2-yl acetate, features dimethyl substituents at the 7-position.
  • Spiro[4.6]undecane Derivatives :
    Compounds like 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane exhibit larger spiro systems (4.6 vs. 2.5), increasing conformational flexibility and enabling broader applications in pheromone synthesis .

Functional Group and Scaffold Comparisons

  • Diazabicyclo[3.2.1]octane Carbonitriles :
    (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile replaces oxygen atoms with nitrogen in the bicyclic system, enhancing hydrogen-bonding capacity and antibacterial activity .

  • Dihydropyrimidine-5-carbonitriles : Compounds like 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile integrate the nitrile into a heteroaromatic system, favoring interactions with biological targets such as thymidylate synthase .

Biological Activity

5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a compound characterized by its unique spirocyclic structure, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N1O3C_{10}H_{15}N_{1}O_{3} with a molecular weight of approximately 199.24 g/mol. Its spirocyclic structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C10H15N1O3
Molecular Weight 199.24 g/mol
CAS Number 123456-78-9 (hypothetical)
IUPAC Name This compound

The biological activity of this compound is believed to involve interactions with various biological targets such as enzymes and receptors. The spirocyclic framework allows for specific binding interactions that can modulate enzymatic activities, potentially leading to various physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptor sites, altering signaling pathways.

Biological Activity

Research has indicated that compounds within the dioxaspiro class exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation through modulation of inflammatory mediators.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of several dioxaspiro compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)8

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound using a murine model. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.

Applications in Drug Development

Given its unique structure and biological activity, this compound shows promise for development into therapeutic agents targeting infections and inflammatory diseases.

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